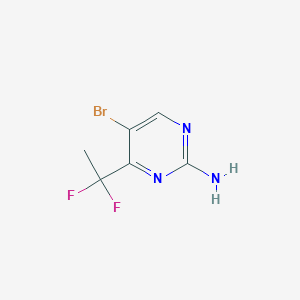
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
A study by Afrough et al. (2019) introduced a methodology for synthesizing derivatives with structural relations to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. These compounds were evaluated for their antibacterial activity, highlighting the potential of such compounds in the development of new antibacterial agents.
Chemoselective Synthesis and Biological Activities
An efficient synthesis method for creating 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, utilizing compounds closely related to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine, was described by Aquino et al. (2015). This method emphasizes the versatility of bromo- and fluoro-substituted pyrimidines in heterocyclic chemistry, offering environmentally friendly and high-yield synthesis options for compounds with potential biological activities.
Antiproliferative Activity
Research by Atapour-Mashhad et al. (2017) focused on synthesizing pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, starting from structurally similar compounds to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. These derivatives were assessed for their antiproliferative activity against cancer cell lines, demonstrating the potential of such compounds in cancer research.
Novel Pyridine-Based Derivatives for Biological Activities
A palladium-catalyzed Suzuki cross-coupling reaction was employed by Ahmad et al. (2017) to synthesize novel pyridine derivatives from compounds similar to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. The study explored the chemical reactivity, potential as chiral dopants for liquid crystals, and biological activities of these derivatives, indicating a broad spectrum of possible applications for related compounds.
properties
IUPAC Name |
5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N3/c1-6(8,9)4-3(7)2-11-5(10)12-4/h2H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMWACLTXVRPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1Br)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

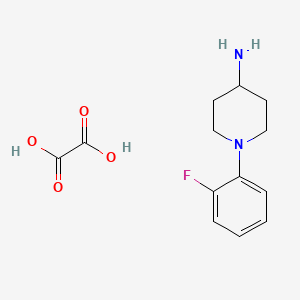
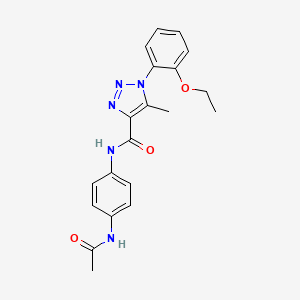
![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)
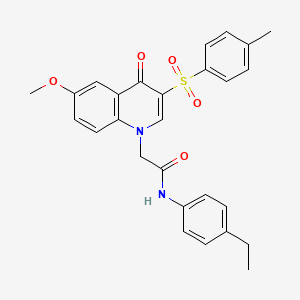
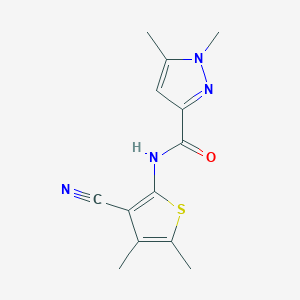
![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)
![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)
![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)
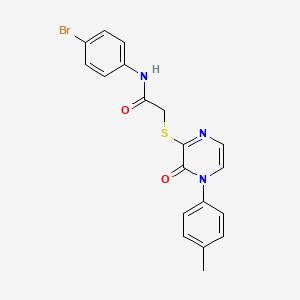
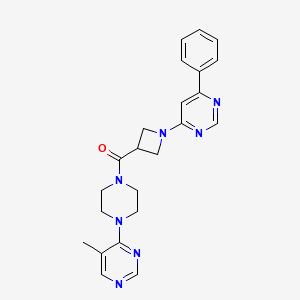
![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)